molecular formula C21H26N8O3S3 B2500551 Ethyl 2-(2-{5-[(4,6-diaminopyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tria zol-3-ylthio)}acetylamino)-4,5-dimethylthiophene-3-carboxylate CAS No. 868153-26-8

Ethyl 2-(2-{5-[(4,6-diaminopyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tria zol-3-ylthio)}acetylamino)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2500551
CAS RN: 868153-26-8
M. Wt: 534.67
InChI Key: WXGWRFDTVHDGSZ-UHFFFAOYSA-N
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Description

The compound of interest, ethyl 2-(2-{5-[(4,6-diaminopyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-triazol-3-ylthio)}acetylamino)-4,5-dimethylthiophene-3-carboxylate, is a complex molecule that appears to be related to various synthesized compounds with potential biological activities. The papers provided discuss similar compounds with triazole, pyrimidine, and thiazole moieties, which are often seen in pharmaceuticals and agrochemicals due to their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from simple precursors to more complex structures. For instance, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate was synthesized and identified using various spectroscopic techniques, including FT-IR, NMR, and single crystal x-ray diffraction . Another example is the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted pyridine derivatives . These methods could potentially be applied or adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using both experimental and theoretical methods. Spectral analysis, including NMR and IR, is commonly used to identify functional groups and confirm the structure of synthesized compounds. Additionally, DFT/B3LYP calculations provide insights into the optimized structure, electronic properties, and potential reactivity of the molecules . Such analyses are crucial for understanding the behavior of the compound under study.

Chemical Reactions Analysis

The compounds discussed in the papers undergo various chemical reactions to achieve the desired modifications. For example, reactions with dinucleophiles lead to the formation of substituted pyrimidinecarboxylates . Similarly, the interaction of different starting materials can lead to the formation of new heterocyclic compounds with potential biological activities . These reactions are indicative of the versatility and reactivity of the core structures related to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. Theoretical calculations can predict properties such as HOMO-LUMO gaps, which are indicative of chemical stability and reactivity . The molecular docking studies suggest that these compounds could have significant biological activities, as seen in the potential inhibition of the c-MET protein, which is relevant for cancer treatment . The solubility, melting points, and stability of these compounds can also be inferred from their chemical structure and substituents.

Scientific Research Applications

Synthesis and Structural Analysis

Biological and Medicinal Applications

Chemical Properties and Transformations

  • Versatile Chemical Transformations: The compound exhibits a broad range of chemical transformations, as shown in studies like that by Albreht et al. (2009), who explored the transformations of similar compounds into various heterocyclic systems (A. Albreht, Uroš Uršič, J. Svete, & B. Stanovnik, 2009).

properties

IUPAC Name

ethyl 2-[[2-[[5-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8O3S3/c1-5-7-29-15(9-33-20-24-13(22)8-14(23)25-20)27-28-21(29)34-10-16(30)26-18-17(19(31)32-6-2)11(3)12(4)35-18/h5,8H,1,6-7,9-10H2,2-4H3,(H,26,30)(H4,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGWRFDTVHDGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(N2CC=C)CSC3=NC(=CC(=N3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N8O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-{5-[(4,6-diaminopyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tria zol-3-ylthio)}acetylamino)-4,5-dimethylthiophene-3-carboxylate

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